molecular formula C16H15NO4 B5519237 methyl 3-[(2-methoxybenzoyl)amino]benzoate CAS No. 5320-59-2

methyl 3-[(2-methoxybenzoyl)amino]benzoate

Cat. No. B5519237
CAS RN: 5320-59-2
M. Wt: 285.29 g/mol
InChI Key: JBGYEKNNKKKQKE-UHFFFAOYSA-N
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Description

"Methyl 3-[(2-methoxybenzoyl)amino]benzoate" is a compound of interest in various fields of chemistry and pharmacology. Its synthesis, structural characteristics, and physical and chemical properties have been the subject of scientific studies to explore its potential applications.

Synthesis Analysis

The synthesis of methyl 3-[(2-methoxybenzoyl)amino]benzoate and related compounds involves multi-step chemical reactions, including condensation, etherification, and amination processes. These methods aim to introduce specific functional groups to the benzene ring, enabling the formation of the target compound with desired properties (Minegishi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-[(2-methoxybenzoyl)amino]benzoate is characterized by the presence of hydrogen-bonded sheets or chains, which are formed through N-H...O and C-H...O hydrogen bonds. These structural features significantly influence the compound's physical and chemical properties, including its solubility, crystallinity, and reactivity (Portilla et al., 2007).

Chemical Reactions and Properties

Methyl 3-[(2-methoxybenzoyl)amino]benzoate undergoes various chemical reactions, such as hydrogen abstraction and cycloaddition with olefins. These reactions can lead to the formation of different products, including ketones and oxetanes, indicating the compound's reactive nature and potential for further chemical modifications (Cantrell, 1973).

Physical Properties Analysis

The physical properties of methyl 3-[(2-methoxybenzoyl)amino]benzoate, such as melting point, solubility, and crystal structure, are influenced by its molecular configuration. Studies on similar compounds highlight the importance of hydrogen bonding in determining these properties, affecting the compound's stability and behavior under different conditions (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are crucial for understanding the compound's potential applications and synthesis routes. The presence of the methoxybenzoyl group plays a significant role in its chemical behavior, offering sites for further functionalization and modification (Minegishi et al., 2015).

Scientific Research Applications

Photophysical and Photochemical Properties

Research into the photophysical and photochemical behaviors of benzoate derivatives, including studies on methyl benzoate and its analogs, highlights the potential of these compounds in understanding light-induced reactions. For instance, the photochemical reactions of methyl benzoate with olefins demonstrate the processes of hydrogen abstraction and cycloaddition, showcasing the utility of these compounds in studying photoinduced reaction mechanisms (Cantrell, 1973).

Biological Activities

The antimicrobial and molluscicidal activities of prenylated benzoic acid derivatives extracted from plants indicate the relevance of benzoate derivatives in biological and ecological studies. These compounds display significant antibacterial properties, suggesting the potential of "methyl 3-[(2-methoxybenzoyl)amino]benzoate" and similar molecules in developing new antimicrobial agents (Orjala et al., 1993).

Synthetic Applications and Material Science

In material science and synthetic chemistry, benzoate derivatives are used as dopants for polyaniline, enhancing its electrical conductivity. This application demonstrates the importance of understanding the chemical properties of benzoate derivatives for the development of advanced materials (Amarnath & Palaniappan, 2005).

Environmental Impact and Metabolism Studies

The metabolism of UV-filter benzophenone-3, which shares structural similarities with benzoate derivatives, illustrates the significance of studying the environmental impact and biological processing of these compounds. Understanding their metabolism can inform on the safety and ecological effects of widely used UV-filters (Watanabe et al., 2015).

properties

IUPAC Name

methyl 3-[(2-methoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-14-9-4-3-8-13(14)15(18)17-12-7-5-6-11(10-12)16(19)21-2/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGYEKNNKKKQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967713
Record name 2-Methoxy-N-[3-(methoxycarbonyl)phenyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5320-59-2
Record name 2-Methoxy-N-[3-(methoxycarbonyl)phenyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30967713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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